1-(2,5-二甲氧基苯基)-1H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

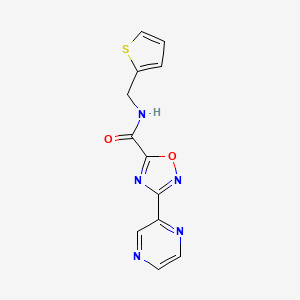

1-(2,5-dimethoxyphenyl)-1H-tetrazole is a derivative of 1H-tetrazole, a heterocyclic compound consisting of a five-membered ring with four nitrogen atoms. Tetrazoles are known for their utility in medicinal chemistry as bioisosteric replacements for carboxylic acids due to their similar electronic and steric properties, as well as their enhanced metabolic stability . They are also used in various synthetic applications, including as catalysts in coupling reactions and as components in the synthesis of GDP-Fucose, GDP-Mannose, and UDP-Galactose .

Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved through various methods. For instance, 5-substituted-1H-tetrazoles can be prepared from aryl and alkyl nitriles using different synthetic methods . Multicomponent reactions (MCRs) also offer a convergent approach to tetrazole scaffolds, providing novelty, diversity, and complexity in the synthesis process . Recent advances in the synthesis of 5-substituted 1H-tetrazoles include microwave-assisted synthesis, the use of heterogeneous catalysts, nanoparticles, and other eco-friendly methods .

Molecular Structure Analysis

The molecular and crystal structures of tetrazole derivatives can be studied using X-ray diffraction analysis. For example, the structure of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II) has been determined, revealing nonplanar thione and a distorted tetrahedral coordination mode in the complex . Additionally, computational studies and NMR spectroscopy can be used to investigate the structure and tautomerism of tetrazole derivatives .

Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions due to their reactive nature. They can act as catalysts in phosphomorpholidate coupling reactions, facilitating the synthesis of nucleoside diphosphate sugars . The reactivity of tetrazoles also allows for the formation of various derivatives, such as acetaldehyde derivatives from 1-aryl-5-(2-dimethylamino-vinyl)-1H-tetrazoles .

Physical and Chemical Properties Analysis

Tetrazoles exhibit a range of physical and chemical properties that make them valuable in different applications. Their high nitrogen content contributes to their energetic properties, making them potential candidates for use in energetic materials . The physicochemical properties of tetrazoles, such as their vibrational spectra, multinuclear NMR spectroscopy, and mass spectrometry characteristics, have been extensively characterized . Additionally, their stability and bioisosteric relationship to carboxylic acids make them important in drug design .

科学研究应用

合成与表征

-

合成方法:四唑,包括 1-(2,5-二甲氧基苯基)-1H-四唑,已通过各种方法合成。一种值得注意的方法包括用重氮化的伯胺对 5-取代的 1H-四唑进行烷基化,从而提供各种各样的 2,5-二取代四唑 (Reed & Jeanneret, 2021)。

-

化学性质和互变异构:研究已经调查了四唑衍生物的质子互变异构和其他化学性质,包括那些具有 5-芳氧基取代的衍生物 (Alkorta & Elguero, 2012)。

在药物化学中的应用

-

药物设计:四唑衍生物,包括 5-取代的 1H-四唑,在药物化学中很重要,因为它们与羧酸和酰胺部分具有生物等排性,并且具有代谢稳定性。这些化合物已被纳入 FDA 批准的药物 (Neochoritis, Zhao, & Dömling, 2019)。

-

抗菌评价:一些研究已经探索了四唑衍生物的抗菌性能,显示了在制药应用中的潜力 (Talupur, Satheesh, & Chandrasekhar, 2021)。

其他用途

-

材料科学:四唑,包括 1-(2,5-二甲氧基苯基)-1H-四唑,已用于材料科学,例如配位化合物的合成和光物理研究 (Gruhne et al., 2021; An, Yu, & Lin, 2013)。

-

催化:某些四唑衍生物已被用作各种化学反应中的催化剂,展示了它们在有机化学中的多功能性 (Wittmann & Wong, 1997)。

作用机制

Target of Action

1-(2,5-dimethoxyphenyl)-1H-tetrazole is a derivative of the chalcone class of compounds . Chalcones are known to interact with a variety of targets, including NF-κB, a protein complex that controls transcription of DNA and plays a key role in cellular responses . .

Mode of Action

It’s structurally similar to other psychoactive compounds that function as human 5-ht2a (h5-ht2a) serotonin receptor agonists . These compounds interact with their targets, leading to changes in cellular signaling and function .

Biochemical Pathways

Related compounds have been shown to modulate a number of signaling molecules and cascades related to disease modification .

Pharmacokinetics

Its molecular weight is 1802005 , which may influence its bioavailability and distribution within the body.

Result of Action

Related compounds have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control a number of signaling molecules and cascades related to disease modification .

Action Environment

The lipophilicity of the 4-position substituent in related compounds has been shown to correlate with h5-ht2b receptor affinity , suggesting that the compound’s environment could potentially influence its action.

未来方向

属性

IUPAC Name |

1-(2,5-dimethoxyphenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-14-7-3-4-9(15-2)8(5-7)13-6-10-11-12-13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHCMJBQSMFUOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B3012664.png)

![2-Butylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3012678.png)

![(5E)-3-benzoyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3012679.png)

![7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)